

1-Methoxy-2-propanol: A Greener Alternative in the World of Solvents

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Compound of Interest

Compound Name: 1-Methoxy-2-propanol

Cat. No.: B031579

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In the ongoing pursuit of sustainable chemistry, **1-Methoxy-2-propanol** (also known as propylene glycol methyl ether or PGME) is emerging as a promising green solvent alternative. Its favorable safety profile and versatile performance characteristics are positioning it as a viable replacement for more hazardous conventional solvents in a variety of applications, from coatings and inks to pharmaceutical manufacturing. This guide provides an objective comparison of **1-Methoxy-2-propanol**'s performance with other common solvents, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical, Safety, and Environmental Profile: A Comparative Overview

1-Methoxy-2-propanol strikes a balance between performance and safety, a crucial consideration in solvent selection. The following table summarizes its key properties in comparison to a selection of common laboratory and industrial solvents.



Property	1-Methoxy- 2-propanol	Ethanol	Acetone	Toluene	Dichlorome thane
Boiling Point (°C)	120[1]	78.37	56	110.6	39.6
Flash Point (°C)	32[2][3]	13	-20	4	N/A
Density (g/mL at 20°C)	0.92[1][4]	0.789	0.791	0.867	1.33
Water Solubility	Miscible[3][4]	Miscible	Miscible	0.52 g/L	13 g/L
Toxicity (Oral LD50, rat)	5660 mg/kg[5]	7060 mg/kg	5800 mg/kg	636 mg/kg	1600 mg/kg
Environmenta I Fate	Readily biodegradabl e[6][7]	Readily biodegradabl e	Readily biodegradabl e	Moderately biodegradabl e	Not readily biodegradabl e
Hazard Classification	Flammable liquid, Irritant[1][2][3]	Highly flammable liquid	Highly flammable liquid	Flammable liquid, Toxic	Carcinogen suspect

Performance in Key Applications: Experimental Insights

The true measure of a solvent's utility lies in its performance in specific applications. While comprehensive, direct comparative studies are still emerging, the available data and research provide valuable insights into the efficacy of **1-Methoxy-2-propanol**.

Organic Synthesis: A Viable Medium for Modern Chemistry

1-Methoxy-2-propanol's utility as a reaction solvent is gaining traction, particularly in reactions where its polarity and boiling point are advantageous.



Synthesis of 1-Methoxy-2-propanol:

A notable application is in its own synthesis, where it can be produced with high selectivity. One study details the synthesis of **1-Methoxy-2-propanol** from propylene oxide and methanol using a solid base catalyst.

Experimental Protocol: Synthesis of 1-Methoxy-2-propanol

- Catalyst Preparation: A solid base catalyst is prepared by impregnating a zeolite carrier with a solution of potassium hydroxide (1.5 mol/L). The mixture is agitated for 2 hours at 50°C, followed by drying and calcination at 600°C for 3 hours under a nitrogen atmosphere.
- Reaction: The reaction is carried out in a stirred reactor with a 5:1 molar ratio of methanol to propylene oxide. The catalyst loading is 6% by weight of methanol.
- Conditions: The reaction is run for 3 hours at a pressure of 0.3-0.4 MPa with an agitation speed of 500 rpm.
- Outcome: Under these conditions, a conversion of propylene oxide of 99% and a selectivity for **1-Methoxy-2-propanol** of 98% can be achieved.

Application in Metolachlor Synthesis:

1-Methoxy-2-propanol is a key intermediate in the synthesis of the herbicide (S)-metolachlor. The process involves the nucleophilic substitution of a sulfonate derivative of (R)-**1-methoxy-2-propanol**.

Experimental Protocol: Synthesis of (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline

- Reactants: (R)-1-methoxypropan-2-yl methanesulfonate (1.0 eq) and 2-ethyl-6-methylaniline (1.1 eq) are combined in an anhydrous solvent. If the aniline is used as a salt, a base such as potassium carbonate (1.5 eq) is added.[8]
- Reaction: The mixture is heated to reflux and maintained for 12-24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[8]



- Workup: After cooling, the reaction mixture is filtered if solids are present. The filtrate is then
 washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is
 dried over anhydrous sodium sulfate.[8]
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield the desired product.[8]

Nanoparticle Synthesis: A Controlled Environment for Nanomaterial Fabrication

The synthesis of nanoparticles requires precise control over reaction parameters, and the choice of solvent is critical. While specific comparative data for **1-Methoxy-2-propanol** is limited, a general protocol for silver nanoparticle synthesis, which can be adapted for different solvents, is provided below.

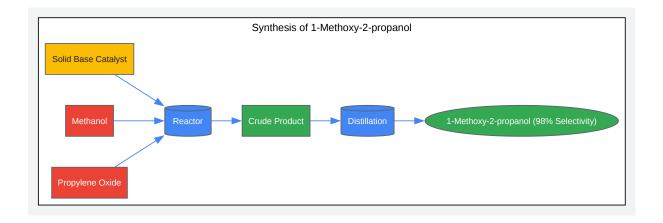
Experimental Protocol: Synthesis of Silver Nanoparticles

- Preparation of Solutions:
 - Stabilizer Solution (0.01 M Sodium Citrate): Dissolve 0.1290 g of trisodium citrate in 50 mL
 of deionized water and stir for 15 minutes.[9]
 - Precursor Solution (0.01 M Silver Nitrate): Dissolve 0.085 g of silver nitrate in 50 mL of deionized water and stir for 15 minutes.[9]
 - Reducing Agent (Sodium Borohydride in NaOH): Dissolve 0.020 g of sodium borohydride in cooled 0.1 N NaOH and stir for 15 minutes.[9]
- Nanoparticle Formation:
 - In a flask, combine 18.5 mL of deionized water, 0.5 mL of 0.01 M sodium citrate, and 0.5 mL of 0.01 M silver nitrate. Stir gently for 3 minutes at 10°C.[9]
 - Rapidly add 0.5 mL of the freshly prepared sodium borohydride solution while stirring vigorously. A color change to yellow indicates the formation of silver nanoparticles.[9]

Visualizing Workflows and Relationships



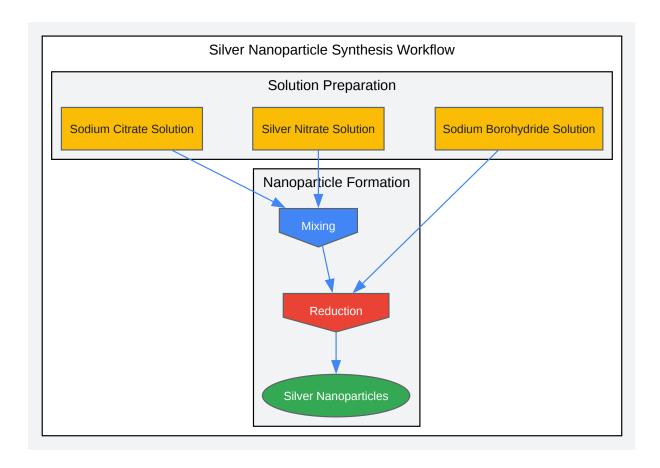
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.



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Caption: Synthesis of 1-Methoxy-2-propanol.





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Caption: Silver Nanoparticle Synthesis Workflow.



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